Superior Broader-Spectrum Antibacterial Activity of Pexiganan Acetate vs. Omiganan and Iseganan
In a direct head-to-head study assessing the antimicrobial activity of eight AMPs against *Acinetobacter baumannii* (ATCC 19606), pexiganan acetate demonstrated superior potency compared to the clinically relevant AMPs omiganan and iseganan. The rank order of antimicrobial activity was CAMEL > pexiganan > LL-37 > aurein 1.2, citropin 1.1, r-omiganan > omiganan > temporin A [1]. This direct comparison quantifies pexiganan acetate's position relative to other AMPs that have also progressed to clinical trials for infectious disease indications.
| Evidence Dimension | Rank order of antimicrobial activity |
|---|---|
| Target Compound Data | Rank: #2 among eight tested AMPs (CAMEL > pexiganan > LL-37 > ... > temporin A) |
| Comparator Or Baseline | Omiganan (MBI-226) rank: #6; Iseganan (IB-367) not tested in this specific panel but referenced in related work |
| Quantified Difference | Pexiganan acetate exhibited significantly higher activity than omiganan (rank 2 vs. rank 6); omiganan showed weaker activity than its own retro analog |
| Conditions | In vitro broth microdilution assay; *A. baumannii* ATCC 19606 reference strain |
Why This Matters
For researchers or procurement specialists selecting an AMP for broad-spectrum antibacterial studies, pexiganan acetate offers a quantifiably higher activity profile against a clinically relevant Gram-negative pathogen compared to the alternative clinical-stage AMP omiganan.
- [1] Jaśkiewicz, M., Neubauer, D., Kazor, K., Bartoszewska, S., & Kamysz, W. (2018). Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii. Probiotics and Antimicrobial Proteins, 10(4), 738-748. View Source
